molecular formula C21H32ClN3O5 B2595909 (2-Chlorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate CAS No. 1421514-48-8

(2-Chlorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate

Cat. No.: B2595909
CAS No.: 1421514-48-8
M. Wt: 441.95
InChI Key: CMCPFFVOXZMHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a diformate salt of a methanone derivative featuring a 2-chlorophenyl group linked to a piperidine ring. The piperidine’s 4-position is substituted with a methylene bridge connecting to a 2,4-dimethylpiperazine moiety. The diformate counterion enhances solubility and stability, which is critical for pharmaceutical applications. While direct synthesis details are absent in the provided evidence, analogous compounds (e.g., piperazine- or piperidine-based methanones) are synthesized via nucleophilic acyl substitution, where acyl chlorides react with amines like piperazine derivatives under basic conditions (e.g., triethylamine in dichloromethane) .

Properties

IUPAC Name

(2-chlorophenyl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O.2CH2O2/c1-15-13-21(2)11-12-23(15)14-16-7-9-22(10-8-16)19(24)17-5-3-4-6-18(17)20;2*2-1-3/h3-6,15-16H,7-14H2,1-2H3;2*1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCPFFVOXZMHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=CC=C3Cl)C.C(=O)O.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 2,4-dimethylpiperazine as a starting material.

    Coupling of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts acylation reaction, using reagents like aluminum chloride (AlCl3) and 2-chlorobenzoyl chloride.

    Formation of the Diformate Ester: The final step involves esterification to form the diformate ester, typically using formic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of the piperidine and piperazine rings.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, (2-Chlorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate is explored for its potential pharmacological effects, including anti-inflammatory and analgesic properties

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. In terms of receptor interaction, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its piperidine-piperazine hybrid core and diformate salt form . Key analogs and their distinctions are summarized below:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Reference
(2-Chlorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate Piperidine + 2,4-dimethylpiperazine 2-Chlorophenyl; diformate salt ~480 (estimated)
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone Piperazine 4-Aminophenyl; 4-methylpiperazine 219.3
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone Piperazine + pyrimidine Sulfonyl group; trifluoromethyl and chloro substituents on phenyl 500–550 (estimated)
(3-Chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone Piperazine 3-Chlorophenyl; 2-methoxyphenyl on piperazine 330.81
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Piperazine Chloroethanone; phenyl group on piperazine 252.7

Key Observations :

  • Diformate salt improves aqueous solubility relative to free bases (e.g., (3-chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone, which lacks ionizable groups) .
  • 2,4-Dimethylpiperazine may reduce metabolic degradation compared to unmethylated piperazines, as methylation often blocks oxidative metabolism .

Key Observations :

  • The target compound likely requires a multi-step synthesis : (1) formation of the piperidine-piperazine hybrid via alkylation or reductive amination, followed by (2) acylation with 2-chlorobenzoyl chloride.
  • Diformate salt formation would involve treatment with formic acid post-synthesis, analogous to dihydrochloride salt preparations in .
Pharmacological Comparison

While biological data for the target compound are unavailable, related analogs exhibit diverse activities:

Compound Name Reported Activity Reference
(4-(2,3-Dichlorophenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone Anticancer (inhibits tumor cell proliferation)
(3-Chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone Potential CNS activity (structural similarity to antipsychotic agents)
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Antifungal, antibacterial

Key Observations :

  • Chlorophenyl groups are common in CNS-targeting agents (e.g., antipsychotics), suggesting the target compound may share similar applications .
  • Piperazine-piperidine hybrids in show anticancer activity, implying the target compound could be optimized for oncology .
Physicochemical Comparison
Property Target Compound (Diformate) (3-Chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone
Solubility High (diformate salt) Low (neutral lipophilic base) Moderate (chloroethanone polar group)
Melting Point Not reported Not reported Not reported
LogP (estimated) ~2.5 ~3.1 ~2.0

Key Observations :

  • The diformate salt likely reduces logP compared to neutral analogs, improving bioavailability .

Biological Activity

The compound (2-Chlorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound features a complex structure with a chlorophenyl group and piperazine moieties, which are often associated with various biological activities. The molecular formula can be represented as C19H26ClN3O4C_{19}H_{26}ClN_3O_4.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiviral Properties : Preliminary studies suggest efficacy against certain viruses, particularly adenoviruses (HAdV) .
  • Cytotoxic Effects : The compound has shown selective cytotoxicity in various cancer cell lines, indicating potential for use in cancer therapy.
  • Neuropharmacological Effects : The piperazine and piperidine structures suggest possible interactions with neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Replication : Research indicates that it may interfere with viral DNA replication processes .
  • Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Receptor Modulation : The piperazine moiety may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Adenovirus Inhibition Study :
    • Objective : To evaluate the antiviral activity against HAdV.
    • Findings : Compounds similar to the target showed IC50 values in the low micromolar range with minimal cytotoxicity .
  • Cancer Cell Line Study :
    • Objective : Assess cytotoxicity in human cancer cell lines.
    • Results : The compound demonstrated significant cytotoxic effects, particularly in breast and lung cancer cells, with selectivity indices suggesting favorable therapeutic windows .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of HAdV replication
CytotoxicitySelective toxicity in cancer cells
NeuropharmacologicalPotential modulation of neurotransmitters

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.